3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4(12-3)6(5)11/h3-6H,1-2,11H2 |
InChI Key |
YAYUOBVPQMTBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Formation: Epoxidation and Cyclization
The synthesis typically begins with a suitably substituted cyclohexenol derivative, such as a 3-cyclohexen-1-ol bearing a trifluoromethyl group at the 3-position. The key step is the selective epoxidation of the double bond followed by acid-catalyzed cyclization to form the 7-oxabicyclo[2.2.1]heptane skeleton.
- Epoxidation is commonly performed using oxidizing agents such as tert-butyl hydroperoxide or m-chloroperbenzoic acid in the presence of catalysts like vanadium(IV) bis(2,4-pentanedionate) oxide.
- The reaction is carried out in aromatic hydrocarbon solvents (e.g., benzene, toluene, xylenes) at temperatures ranging from about -10 °C to 50 °C, preferably 10 °C to 30 °C.
- The molar ratio of cyclohexenol to oxidizing agent is typically close to 1:1 to ensure complete conversion.
Following epoxidation, the intermediate epoxy-alcohol undergoes acid-catalyzed cyclization to yield the 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivative. Strong acids such as p-toluenesulfonic acid or methanesulfonic acid are preferred catalysts. The cyclization is performed at mild temperatures (5 °C to 40 °C) with acid to epoxy-alcohol molar ratios between 0.01 and 0.10.
This two-step process yields the bicyclic core with high stereoselectivity favoring the exo-hydroxy isomer, which is crucial for subsequent functionalization.
Introduction of the Amino Group
The amino group at the 2-position can be introduced by converting the hydroxy group into an amine functionality through various methods:
- Direct amination of the 7-oxabicyclo[2.2.1]heptan-2-ol via substitution reactions, often involving activation of the hydroxy group (e.g., tosylation) followed by nucleophilic displacement with ammonia or amine sources.
- Alternatively, reduction of the corresponding ketone (obtained by oxidation of the hydroxy compound) using sodium borohydride or other reducing agents can yield the amine after appropriate functional group transformations.
The trifluoromethyl substituent is typically introduced early in the synthetic sequence on the cyclohexenol precursor or via organometallic coupling reactions post-bicyclic core formation, ensuring its position at the 3-position of the bicyclic system.
Alternative Synthetic Routes: Diels-Alder and Diastereoselective Strategies
Some synthetic approaches utilize Diels-Alder cycloaddition reactions catalyzed by Lewis acids such as boron trifluoride diethyl etherate to construct the bicyclic framework directly from furan derivatives and suitable dienophiles. This method offers advantages in atom economy, mild conditions, and good yields but may require further functional group manipulations to install the trifluoromethyl and amino substituents.
Industrial and Process Considerations
Patents emphasize the importance of mild reaction conditions, short reaction times, and high yields for industrial viability. For example, the use of p-toluenesulfonic acid catalysis and optimized molar ratios leads to efficient cyclization without the need for high temperatures or pressurization, which is beneficial for scale-up.
Data Table: Key Reaction Conditions for Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating neurotransmission . This action is relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.
Comparison with Similar Compounds
Key Structural Differences:
- Oxygen Bridges: The 7-oxa bridge in the target compound increases polarity and rigidity compared to non-oxygenated analogs like bornylamine hydrochloride .
- Trifluoromethyl vs. Methyl/Isopropyl Groups : The CF₃ group improves metabolic stability and electron-withdrawing effects, contrasting with the lipophilic methyl or bulky isopropyl groups in cinmethylin .
- Stereochemistry : Compounds like (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine emphasize the role of stereochemistry in biological activity, a factor less explored in the target compound .
Pharmacological and Agrochemical Profiles
- Bornylamine Hydrochloride : Exhibits inhibitory activity against orthopoxviruses (e.g., smallpox) due to its rigid bicyclic framework .
- Cinmethylin : A commercial herbicide targeting cellulose synthase, leveraging the 7-oxa bridge for plant-specific activity .
- N-Methyl-7-oxabicyclo[2.2.1]heptan-2-amine : Methylation of the amine group (CAS 1379149-00-4) may enhance blood-brain barrier penetration, useful in central nervous system drug design .
Physicochemical Properties
*Estimated using CF₃ contribution (+1.0–1.5 logP units).
Biological Activity
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly as an NMDA receptor antagonist, and discusses relevant research findings.
Structural Characteristics
The compound's structure consists of a bicyclo[2.2.1]heptane core with a trifluoromethyl group and an amine functional group. Its molecular formula is CHFN\O, with a molecular weight of 181.16 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
NMDA Receptor Antagonism
Research indicates that 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , specifically binding at the phencyclidine (PCP) site of the NMDA receptor . This interaction is significant because NMDA receptors are involved in synaptic plasticity and memory function, making this compound a candidate for neurological disorder treatments.
Key Findings:
- Inhibition of Receptor Activity: The compound inhibits NMDA receptor activity, which could lead to therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Modulation of Neurotransmission: By interacting with specific receptors, it modulates neurotransmission pathways, suggesting potential for further pharmacological exploration .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Endo-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Lacks trifluoromethyl group; more basic amine |
| Exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Stereoisomer with different spatial arrangement |
| (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride | CHClN | Specific stereochemistry affecting biological activity |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride | CHClN | Extended alkyl chain; altered pharmacokinetics |
This table illustrates how variations in structure can influence chemical reactivity and biological interactions, emphasizing the distinctive trifluoromethyl group of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine .
Pharmacological Investigations
Recent studies have focused on the pharmacological potential of this compound:
- Neuroprotective Effects: In vitro studies have demonstrated that the compound may exert neuroprotective effects by reducing excitotoxicity associated with excessive NMDA receptor activation .
- Cancer Cell Lines: Although primarily studied for its neuropharmacological effects, preliminary investigations into its impact on cancer cell lines have shown promising results in inhibiting cell growth without affecting non-tumorigenic cells .
- Mechanism of Action: Ongoing research aims to elucidate the detailed mechanisms by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine interacts with molecular targets and its downstream effects on cellular signaling pathways .
Q & A
Q. How is off-target receptor selectivity assessed in lead optimization?
- Methodological Answer :
- Panels : Screen against 50+ GPCRs (e.g., adrenergic, dopaminergic) at 10 μM.
- Counter-screens : For hits with >50% inhibition, determine K values.
- Functional selectivity : Measure β-arrestin recruitment (TRUPATH system) to identify biased signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
